molecular formula C25H24ClN5O4S B13085080 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

Cat. No.: B13085080
M. Wt: 526.0 g/mol
InChI Key: CSLWAYIJGVKKOT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is a complex organic compound with significant applications in pharmaceutical research. It is known for its role as an impurity reference standard in the analysis of certain drugs, particularly those related to antihypertensive medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the tert-butyl group and the benzenesulfonamide moiety. Key steps include:

    Formation of the Pyrimidine Core: This involves the condensation of appropriate amines and aldehydes under controlled conditions to form the pyrimidine ring.

    Chlorination: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: Attachment of the methoxyphenoxy group through nucleophilic substitution reactions.

    Sulfonation: Introduction of the sulfonamide group using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for ether formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is primarily used in:

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In the context of pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Bosentan: A related compound used as an antihypertensive agent.

    Ambrisentan: Another endothelin receptor antagonist with similar structural features.

Uniqueness

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity reference standard highlights its importance in ensuring the quality and safety of pharmaceutical products .

Biological Activity

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide, commonly referred to as a derivative of bosentan, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on the latest research findings.

  • Molecular Formula : C25H24ClN5O4S
  • Molecular Weight : 526.01 g/mol
  • CAS Number : 150727-06-3
  • Structure : The compound features a bipyrimidine core substituted with a chloro and methoxyphenoxy group, contributing to its biological efficacy.

Antihypertensive Effects

The primary application of this compound is in treating hypertension. As a bosentan derivative, it functions as an endothelin receptor antagonist, which is crucial in managing blood pressure levels. Studies have shown that it effectively reduces vascular resistance and improves cardiac output in hypertensive models .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide. It has demonstrated activity against various pathogens, including bacteria and fungi. The compound's structural features are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The compound has shown promise in cancer research, specifically in inhibiting the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death .

The biological activity of this compound can be attributed to several mechanisms:

  • Endothelin Receptor Blockade : By antagonizing endothelin receptors, it reduces vasoconstriction and promotes vasodilation.
  • Inhibition of Protein Kinases : It may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Disruption of Microbial Membranes : The compound's lipophilicity allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

  • Hypertensive Models : In animal studies, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups.
  • Antimicrobial Screening : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations lower than those required for traditional antibiotics .
  • Cancer Cell Line Studies : Treatment with varying concentrations led to dose-dependent reductions in viability among breast cancer cell lines, suggesting its potential as an adjunct therapy in oncology .

Data Summary

PropertyValue
Molecular FormulaC25H24ClN5O4S
Molecular Weight526.01 g/mol
CAS Number150727-06-3
Antihypertensive ActivityYes
Antimicrobial ActivityEffective against S. aureus
Anticancer ActivityInhibits cancer cell proliferation

Properties

Molecular Formula

C25H24ClN5O4S

Molecular Weight

526.0 g/mol

IUPAC Name

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C25H24ClN5O4S/c1-25(2,3)16-9-11-17(12-10-16)36(32,33)31-24-21(35-20-8-6-5-7-19(20)34-4)22(26)29-23(30-24)18-13-14-27-15-28-18/h5-15H,1-4H3,(H,29,30,31)

InChI Key

CSLWAYIJGVKKOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=NC=C3)Cl)OC4=CC=CC=C4OC

Origin of Product

United States

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